N-cyclohexylmorpholine-4-carboxamide

Medicinal Chemistry Supramolecular Chemistry Catalysis

Researchers requiring a validated monosubstituted morpholine urea standard face supply inconsistency and undocumented purity. This compound directly resolves that. - >95% purity CRM grade (CATO C3D-5729) with 3-year shelf-life traceability for GLP bioanalysis. - Exact mass of 212.152478 g/mol and a specific single N-H donor motif for unambiguous catalytic benchmark studies. - Literature-validated urea product for copper-catalyzed C-H/N-H coupling replication. Provides the necessary chromatographic and spectral fidelity not achievable with N,N'-dicyclohexyl or tertiary amine analogs.

Molecular Formula C11H20N2O2
Molecular Weight 212.293
CAS No. 3417-54-7
Cat. No. B2935641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexylmorpholine-4-carboxamide
CAS3417-54-7
Molecular FormulaC11H20N2O2
Molecular Weight212.293
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)N2CCOCC2
InChIInChI=1S/C11H20N2O2/c14-11(13-6-8-15-9-7-13)12-10-4-2-1-3-5-10/h10H,1-9H2,(H,12,14)
InChIKeyRKJPPVSYNXLANU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Buyer’s Guide to N-Cyclohexylmorpholine-4-carboxamide: Core Profile for Procurement


N-Cyclohexylmorpholine-4-carboxamide (CAS 3417-54-7), also cataloged as 4-(N-(cyclohexyl)carbamoyl)morpholine, is a morpholine-based urea derivative with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol [1]. It is characterized by a morpholine ring N-substituted with a single cyclohexylcarbamoyl group, placing it in a distinct class of N-alkyl carboxamide building blocks. The compound is offered as a >95% purity reference standard by certified reference material (CRM) manufacturers like CATO Research Chemicals, with storage specified at 2–8°C and a validated shelf life of 3 years, making it suitable as an analytical standard [2]. Its primary documented role in the scientific literature is as a model substrate and product in modern catalytic urea synthesis methods .

Certified reference material with documented purity and stability profile
Mono-substituted urea building block with single H-bond donor motif
Literature-validated substrate for catalytic unsymmetrical urea synthesis

Why Generic N-Cyclohexylmorpholine-4-carboxamide Substitution Fails


Simply replacing N-cyclohexylmorpholine-4-carboxamide with a closely related analog like N-cyclohexylmorpholine, 4-(cyclohexylcarbonyl)morpholine, or N,N'-dicyclohexylmorpholine-4-carboxamide introduces critical structural and functional divergences that invalidate experimental replication or analytical calibration. The target compound is a monosubstituted urea (morpholine-4-carboxamide), which possesses a specific hydrogen-bonding motif (one donor N-H and two acceptor carbonyl/morpholine oxygens) distinct from the tertiary amine of N-cyclohexylmorpholine or the sterically hindered di-substituted urea of the N,N'-dicyclohexyl analog [1]. These substitutions fundamentally alter solubility, lipophilicity, and molecular recognition. For researchers validating a urea-forming reaction protocol where this compound is a documented product, or for analysts using it as a certified reference material (CRM) with a specific purity certificate, the use of a non-identical analog would result in a different chromatographic retention time, distinct spectral fingerprint, and invalid quantification, rendering the substitution analytically and experimentally null [2][3].

N‑Cyclohexylmorpholine Lacks urea H‑bond donor; substantially lower polarity may alter solubility and molecular recognition, limiting direct substitution in binding studies.
4‑(Cyclohexylcarbonyl)morpholine Amide analog with zero H‑bond donors; polarity and hydrogen‑bonding profile differ, preventing reliable analytical or synthetic interchange.
N,N′‑Dicyclohexyl analog Higher mass (~82 Da) and distinct spectral fingerprint limit direct substitution in LC‑MS quantification or identity confirmation workflows.

N-Cyclohexylmorpholine-4-carboxamide: Evidence Against Primary Analogs


Hydrogen-Bond Donor Count Defines Application Space

The defining characteristic of N-cyclohexylmorpholine-4-carboxamide (CAS 3417-54-7) is its single hydrogen-bond donor (HBD) group in the urea motif, a feature completely absent in its reduced analog N-cyclohexylmorpholine (CAS 6425-41-8). This directly impacts molecular recognition and solubility. Computed data shows the target compound has a Hydrogen Bond Donor Count of 1 and a Topological Polar Surface Area (TPSA) of 58.6 Ų [1]. In contrast, N-cyclohexylmorpholine is a tertiary amine with a HBD count of 0 and a much lower TPSA of 12.5 Ų [2]. This difference of 1 HBD and a ~4.7-fold higher TPSA translates to a fundamentally different interaction profile with biological targets and polar solvents. The alternative reverse amide analog, 4-(cyclohexylcarbonyl)morpholine (CAS 29338-96-3), while also an amide, has a HBD count of 0 and a TPSA of 29.5 Ų, representing a middle ground . These computed molecular descriptors provide a quantifiable, cross-study comparable basis for selecting the correct urea derivative over its amine or amide isomers for projects requiring a specific hydrogen-bonding motif.

H‑Bond Donor & TPSA
Reported
Target: HBD 1, TPSA 58.6 Ų
Amine analog: HBD 0, TPSA 12.5 Ų
Amide analog: HBD 0, TPSA 29.5 Ų
Single HBD supports directed hydrogen‑bonding; analog without donor may not replicate binding assays.
Computed descriptors; experimental confirmation may vary.
Medicinal Chemistry Supramolecular Chemistry Catalysis

Spectral Fingerprint Differentiation for Purity Verification

Spectroscopic analysis, a cornerstone for both structural confirmation and purity assessment, reveals clear differentiation. Proprietary databases house a specific set of reference spectra for N-cyclohexylmorpholine-4-carboxamide, including 3 NMR, 1 FTIR, and 1 Raman spectra, sourced from an authentic sample obtained from Aldrich Chemical Company [1]. This spectral library entry, assigned SpectraBase Compound ID Pxh5lNEqz2, provides unique InChIKey (RKJPPVSYNXLANU-UHFFFAOYSA-N) and exact mass (212.152478 g/mol) identifiers. In contrast, its closest analog N,N'-dicyclohexylmorpholine-4-carboxamide (CAS 84604-69-3) has a distinct InChIKey (DKAKGCKWDBQFEB-UHFFFAOYSA-N) and a higher exact mass of 294.230728 g/mol [2]. For a procurement officer or QC analyst, this means the identity of the received material can be biometrically confirmed by matching its experimental 1H NMR (in CDCl3 with TMS reference) and FTIR (KBr wafer) to the published Aldrich-sourced spectra, a process not achievable with a different, albeit related, compound [3].

Spectral Fingerprint
Method context
Target: InChIKey RKJPPVS…, exact mass 212.1525 Da; 3 NMR, FTIR, Raman
Analog: 294.2307 Da, distinct spectra
Library‑matched spectra enable identity verification; 82 Da mass shift rules out isobaric interference.
Spectra from Aldrich‑sourced material; experimental matching required.
Analytical Chemistry Quality Control Synthetic Chemistry

Validated Product in Catalytic Urea Synthesis

N-cyclohexylmorpholine-4-carboxamide is specifically documented as a synthesized product in a key green chemistry paper on copper-catalyzed oxidative C–H/N–H coupling of formamides with amines for unsymmetrical urea synthesis [1]. This study achieved yields of up to 85% for various unsymmetrical urea derivatives under mild, room-temperature conditions. While the specific isolated yield for this compound is not disaggregated in the publicly available abstract, its inclusion as a successful substrate validates its compatibility with this modern catalytic protocol. This differentiates it from the parent morpholine-4-carboxamide, which lacks the N-cyclohexyl C–H bond required for this specific cross-dehydrogenative coupling. For a process chemist scaling up a catalytic urea synthesis, selecting this building block offers a documented, literature-validated starting point, a critical procurement consideration when reproducibility is paramount.

Synthetic Methodology
Class-level
Product of Cu‑catalyzed C–H/N–H coupling; class‑level yield reported up to 85%.
Literature inclusion confirms synthetic route compatibility; specific yield requires batch‑level validation.
Disaggregated yield not available; review original paper for conditions.
Synthetic Methodology Copper Catalysis Urea Synthesis

CRM Purity and Stability for Quantitative Analysis

For analytical workflows requiring quantitative accuracy, the procurement of N-cyclohexylmorpholine-4-carboxamide as a Certified Reference Material (CRM) provides documented differentiation over generic research-grade material. The CRM from CATO (Cat. No. C3D-5729) is certified at a purity of >95% and comes with a validated 3-year stability window when stored at 2–8°C, ensuring long-term analytical consistency [1]. In contrast, research-grade chemicals from non-CRM suppliers typically lack a certified stability statement, which introduces a risk of purity degradation over time that can invalidate quantitative assays. While Sigma-Aldrich also lists this compound (as AldrichCPR, Cat. No. S604461), the specific purity and stability documentation can differ between batch types, making a CRM a superior choice for method validation [2]. This specification gap provides a clear procurement driver for laboratories under strict ISO/IEC 17025 accreditation requirements.

CRM Purity & Stability
Specification review
CATO CRM: >95% purity, 3‑year stability at 2–8°C
Generic reagent: no certified stability claim
Documented stability context supports long‑term analytical consistency; generic may need re‑certification.
CRM designation per ISO Guide 34; verify batch‑specific certificate.
Analytical Chemistry Forensic Science Metabolomics

Application Scenarios for N-Cyclohexylmorpholine-4-carboxamide


Analytical Standard for LC-MS/MS Quantification

Procurement of the CRM grade (CATO C3D-5729) of N-cyclohexylmorpholine-4-carboxamide is the optimal choice for bioanalytical laboratories developing and validating quantitative LC-MS/MS methods for morpholine urea derivatives in biological matrices. The documented >95% purity and 3-year stability window provide the necessary traceability for method validation under GLP guidelines, a requirement not met by generic reagents. Its unique exact mass (212.152478 g/mol) and InChIKey distinguish it from potential isobaric interferences like its N,N'-dicyclohexyl analog [1][2].

Model Substrate for Catalytic Reaction Screening

For a process chemistry group investigating new catalytic methods for unsymmetrical urea synthesis, N-cyclohexylmorpholine-4-carboxamide serves as a direct, literature-validated benchmark substrate. Its documented role as a product in copper-catalyzed C–H/N–H coupling reactions [3] allows for direct performance comparisons against new catalyst systems. Procurement from Sigma-Aldrich (AldrichCPR) as part of a rare chemical collection ensures a high-purity starting material for these reproducible kinetic and scope studies [4].

Structural Biology Probe with Mono-Donor Binding Motif

In structure-activity relationship (SAR) studies targeting proteins with a specific binding pocket for a single urea N-H donor, this compound is a critical probe over its analogs. The computed 1 HBD and TPSA of 58.6 Ų [1] represent a specific physicochemical profile that cannot be replicated by the 0 HBD tertiary amine (N-cyclohexylmorpholine) or the sterically hindered, potentially different binding mode of the symmetric N,N'-dicyclohexyl analog. Procurement decisions should focus on this compound's unique ability to interrogate this precise pharmacophoric element.

Forensic Profiling with a Certified Reference Material

For a forensic or quality control laboratory tasked with identifying or quantifying this specific compound as a potential process impurity or metabolite, only the certified CRM (CATO C3D-5729) provides the necessary documentation for courtroom-defensible data. The well-characterized FTIR, NMR, and Raman spectra (from Aldrich-sourced material) [2] provide orthogonal identification methods, and its guaranteed stability eliminates the risk of sample degradation during long-term litigation or stability studies.

Application
Selection Property
Validation Focus
Analytical Standard for LC‑MS/MS Quantification
Certified purity & stability context
Method traceability & spectral identity verification
Model Substrate for Catalytic Screening
Literature‑validated synthetic route
Reproducible benchmark for catalyst comparison
Structural Biology Probe
Single H‑bond donor motif
Pharmacophoric interrogation of mono‑donor binding site
Forensic Profiling CRM
Documented spectral library & stability
Identity confirmation & storage stability review
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